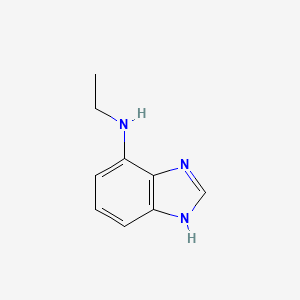

N-Ethyl-1H-1,3-benzodiazol-4-amine

Description

N-Ethyl-1H-1,3-benzodiazol-4-amine is a substituted benzimidazole derivative featuring an ethyl group on the amine moiety at position 4 of the benzodiazole core. Benzimidazole derivatives are widely studied for their pharmacological activities, including antimicrobial and anticancer effects, though specific biological data for the ethyl variant remain speculative without direct evidence .

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-ethyl-1H-benzimidazol-4-amine |

InChI |

InChI=1S/C9H11N3/c1-2-10-7-4-3-5-8-9(7)12-6-11-8/h3-6,10H,2H2,1H3,(H,11,12) |

InChI Key |

SPNMYZXWKBEXEB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC2=C1N=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1H-1,3-benzodiazol-4-amine typically involves the reaction of 1H-1,3-benzodiazol-4-amine with ethylating agents under controlled conditions. One common method is the alkylation of 1H-1,3-benzodiazol-4-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted benzodiazole derivatives.

Scientific Research Applications

N-Ethyl-1H-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

The following analysis compares N-Ethyl-1H-1,3-benzodiazol-4-amine with structurally related benzimidazole derivatives, focusing on molecular features, physicochemical properties, and synthesis trends.

Structural and Molecular Comparisons

Key Observations :

- Cyclopropyl substituents () introduce steric bulk and rigidity, which may influence receptor binding .

- Saturation : The tetrahydro derivative () loses aromaticity, likely altering solubility and electronic properties .

Physicochemical Properties

Limited data are available for direct comparisons, but trends can be inferred:

- Melting Points : N-cyclopropyl analogs (e.g., from ) show melting points ~104–107°C, suggesting that ethyl derivatives may exhibit similar or slightly lower ranges due to reduced crystallinity .

- Solubility : Alkyl substituents (methyl, ethyl) generally decrease water solubility compared to the parent compound. Cyclopropyl groups may further reduce solubility due to hydrophobicity .

Biological Activity

N-Ethyl-1H-1,3-benzodiazol-4-amine is a benzodiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by an ethyl substitution on the benzodiazole ring, influences its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound's mechanism of action involves:

- Binding to Enzymes : this compound can inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, affecting cellular responses.

Research indicates that the compound's ethyl group enhances its binding affinity and selectivity for certain targets compared to other benzodiazole derivatives.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth in breast cancer cells (MCF-7), exhibiting an IC50 value comparable to established chemotherapeutic agents . The compound's ability to destabilize microtubules contributes to its antiproliferative effects, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its potential as an allosteric modulator of human glucokinase (GK), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes therapy. Studies have shown that this compound derivatives can activate GK, leading to improved glucose homeostasis. This mechanism suggests potential applications in managing metabolic disorders.

Anti-inflammatory Properties

Molecular docking studies indicate that this compound may interact with inflammatory targets, suggesting its potential as an anti-inflammatory agent. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various benzodiazole derivatives, this compound was found to exhibit notable cytotoxicity against MCF-7 cells. The study reported an IC50 value of approximately 5 µM, indicating effective growth inhibition compared to control groups. Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study: Glucokinase Activation

Another study focused on the activation of glucokinase by this compound derivatives. Using enzymatic assays, researchers demonstrated that these compounds enhance GK activity by approximately 30% compared to baseline levels. This finding underscores the therapeutic potential of these derivatives in managing type 2 diabetes and related metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.